molecular formula C10H8O3S B1519806 2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate CAS No. 1172075-67-0

2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate

Cat. No. B1519806
M. Wt: 208.24 g/mol
InChI Key: NWCCIQURMMHQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene derivatives are a class of organic compounds that contain a benzo[b]thiophene moiety . They are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves C-S bond functionalization . For example, a radical-mediated mechanism has been proposed for the tandem oxidation-organocatalyzed C-S bond functionalization protocol .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be complex and varies depending on the specific compound. For instance, the structure of one compound was found to have a four-coordinated dimethylboryl center .


Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For example, they have been used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary widely. For example, some derivatives have been found to exhibit photoluminescence emissions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds : Benzo[b]thiophene derivatives have been utilized in the synthesis of various heterocyclic compounds like oxadiazoles, thiadiazoles, and triazoles. These compounds have potential applications in different fields including pharmaceuticals (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

  • Catalysis : The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated efficiency in catalyzing oxidation reactions. This showcases the utility of benzo[b]thiophene derivatives in catalysis and potentially in industrial applications (Ghorbanloo & Alamooti, 2017).

  • Catalytic Asymmetric Hydrogenation : Ethyl 2-(Benzo[b]thiophen-5-yl)-2-oxoacetate was asymmetrically hydrogenated under catalysis for synthesizing cognitive enhancer T-588. This process highlights the role of benzo[b]thiophene derivatives in asymmetric synthesis, which is crucial in pharmaceutical chemistry (Li et al., 2011).

Biological Applications

  • Antimicrobial Agents : A study on benzo[b]thiophene acylhydrazones revealed their potential as antimicrobial agents against drug-resistant Staphylococcus aureus. This indicates the therapeutic potential of benzo[b]thiophene derivatives in combating resistant bacterial strains (Barbier et al., 2022).

  • Photoluminescence Properties : Linear thiophene-containing π-conjugated aldehydes have been studied for their aggregation-induced emission properties. These compounds could be used for developing solid red luminophors, highlighting the potential of benzo[b]thiophene derivatives in materials science and optoelectronics (Guo et al., 2015).

  • Anticancer Agents : New benzothiazole acylhydrazones have been synthesized and evaluated as anticancer agents, demonstrating the role of benzo[b]thiophene derivatives in the development of novel chemotherapeutic drugs (Osmaniye et al., 2018).

Safety And Hazards

The safety and hazards associated with benzo[b]thiophene derivatives can vary depending on the specific compound. Some derivatives may be considered hazardous according to the OSHA Hazard Communication Standard .

Future Directions

Research into benzo[b]thiophene derivatives is ongoing, with many potential applications in fields such as drug discovery . Future research may focus on developing new synthesis methods, exploring additional biological activities, and improving our understanding of their mechanisms of action.

properties

IUPAC Name

2-(1-benzothiophen-2-yl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCCIQURMMHQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656871
Record name (1-Benzothiophen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate

CAS RN

1172075-67-0
Record name (1-Benzothiophen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate
Reactant of Route 2
2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate
Reactant of Route 3
Reactant of Route 3
2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate
Reactant of Route 4
2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate
Reactant of Route 5
2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate
Reactant of Route 6
Reactant of Route 6
2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.